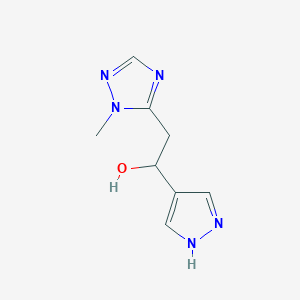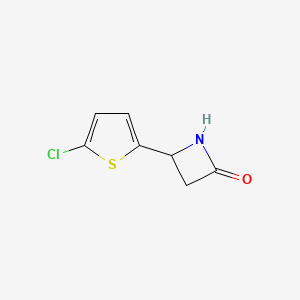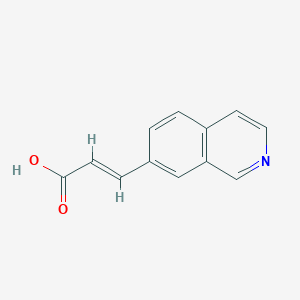
SchisanlactoneF
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Schisanlactone F is a triterpenoid compound isolated from the stems and leaves of Schisandra chinensis (Turcz) Baill., a medicinal plant known for its various pharmacological activities . Schisandra chinensis is widely distributed in China, Russia, Japan, Korea, the USA, and Europe . The plant is known for its hepatoprotective, anti-inflammatory, anti-HIV-1, anti-tumor, and central nervous system activities .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Schisanlactone F involves the extraction and isolation from the stems and leaves of Schisandra chinensis. The process typically includes:
Extraction: Using solvents like methanol or ethanol to extract the crude compounds.
Industrial Production Methods
Industrial production methods for Schisanlactone F are not well-documented. the extraction and isolation processes used in laboratory settings can be scaled up for industrial production, involving larger quantities of solvents and more extensive chromatographic systems.
化学反应分析
Types of Reactions
Schisanlactone F undergoes various chemical reactions, including:
Oxidation: Schisanlactone F can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Schisanlactone F can undergo substitution reactions, particularly nucleophilic substitutions, using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
Schisanlactone F has various scientific research applications, including:
作用机制
The mechanism of action of Schisanlactone F involves its interaction with various molecular targets and pathways. It exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α . Additionally, Schisanlactone F has been shown to modulate gut microbiota and enhance the diversity of beneficial bacteria .
相似化合物的比较
Schisanlactone F is structurally similar to other triterpenoids isolated from Schisandra species, such as Schisanlactone E, Schisanlactone J, and Schisphendilactone B . These compounds share similar pharmacological activities but may differ in their specific molecular targets and potency. Schisanlactone F is unique in its specific combination of anti-inflammatory, hepatoprotective, and anti-HIV-1 activities .
List of Similar Compounds
- Schisanlactone E
- Schisanlactone J
- Schisphendilactone B
- Kadsuphilactone B
- Schinchinenlactone A
属性
分子式 |
C30H44O4 |
|---|---|
分子量 |
468.7 g/mol |
IUPAC 名称 |
3-[(3R,3aR,6S,7S,9bR)-3a,6,9b-trimethyl-3-[(1S)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-7-prop-1-en-2-yl-1,2,3,4,5,7,8,9-octahydrocyclopenta[a]naphthalen-6-yl]propanoic acid |
InChI |
InChI=1S/C30H44O4/c1-18(2)21-9-10-24-23(28(21,5)15-14-26(31)32)13-17-29(6)22(12-16-30(24,29)7)20(4)25-11-8-19(3)27(33)34-25/h8,20-22,25H,1,9-17H2,2-7H3,(H,31,32)/t20-,21-,22+,25+,28-,29+,30-/m0/s1 |
InChI 键 |
LAFMWTPWGPBCDE-SVMARLOJSA-N |
手性 SMILES |
CC1=CC[C@@H](OC1=O)[C@@H](C)[C@H]2CC[C@@]3([C@@]2(CCC4=C3CC[C@H]([C@]4(C)CCC(=O)O)C(=C)C)C)C |
规范 SMILES |
CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC4=C3CCC(C4(C)CCC(=O)O)C(=C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-Chloro-5-(4-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B13080346.png)






